An In-Depth Technical Guide to 4-Amino-2-methylphenol
An In-Depth Technical Guide to 4-Amino-2-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-methylphenol, also known by its synonyms p-Amino-o-cresol and 4-Hydroxy-3-methylaniline, is an aromatic organic compound with the CAS number 2835-96-3 . This versatile chemical intermediate is of significant interest in various fields, particularly in the synthesis of dyes and as a crucial building block in the development of pharmaceutical agents.[1] Its molecular structure, featuring a phenol (B47542) ring substituted with both an amino and a methyl group, provides a scaffold for the creation of a wide array of more complex molecules. This guide provides a comprehensive overview of its properties, synthesis, analysis, and its role in drug discovery.
Chemical and Physical Properties
4-Amino-2-methylphenol is typically a beige to gray or brown crystalline powder.[2] A summary of its key physical and chemical properties is presented in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 2835-96-3 | [2] |
| Molecular Formula | C₇H₉NO | [2] |
| Molecular Weight | 123.15 g/mol | [2] |
| Appearance | White to Gray to Brown powder to crystal | [2] |
| Melting Point | 174-176 °C | [2] |
| Boiling Point | 229.26 °C (rough estimate) | [2] |
| Solubility | Soluble in Methanol | [2] |
| pKa | 10.57 ± 0.18 (Predicted) | [2] |
| SMILES | CC1=C(O)C=C(N)=C1 | [3] |
| InChIKey | HDGMAACKJSBLMW-UHFFFAOYSA-N | [3] |
Synthesis of 4-Amino-2-methylphenol
The primary synthetic route to 4-Amino-2-methylphenol involves a two-step process starting from o-cresol (B1677501) (2-methylphenol): nitration to form 2-methyl-4-nitrophenol (B1582141), followed by the reduction of the nitro group to an amino group.
Step 1: Synthesis of 2-Methyl-4-nitrophenol (Intermediate)
Reaction: Nitration of o-cresol.
Experimental Protocol:
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Reactants: o-cresol, nitric acid, sulfuric acid.
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Procedure: A common method involves the electrophilic aromatic substitution reaction where o-cresol is nitrated under controlled acidic conditions, typically using a mixture of concentrated nitric acid and sulfuric acid.[4] The temperature of the reaction is carefully controlled to favor the formation of the desired 4-nitro isomer.
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Purification: The resulting isomeric mixture of nitrophenols can be separated by recrystallization or column chromatography to isolate the 2-methyl-4-nitrophenol intermediate.[4]
Step 2: Synthesis of 4-Amino-2-methylphenol
Reaction: Reduction of 2-methyl-4-nitrophenol.
Experimental Protocol:
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Reactants: 2-methyl-4-nitrophenol, a reducing agent (e.g., sodium borohydride, tin and hydrochloric acid, or catalytic hydrogenation with H₂/Pd-C), and a suitable solvent.
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Procedure: The 2-methyl-4-nitrophenol is dissolved in an appropriate solvent, and the reducing agent is added. For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere in the presence of a palladium on carbon catalyst. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion of the reaction, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude 4-Amino-2-methylphenol. Further purification can be achieved by recrystallization from a suitable solvent, such as hot water or an alcohol/water mixture, to obtain a product with high purity.
Experimental Protocols for Analysis and Purification
Purification by Recrystallization
Principle: Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent at different temperatures.
Experimental Protocol:
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Solvent Selection: Choose a solvent in which 4-Amino-2-methylphenol is sparingly soluble at room temperature but highly soluble at elevated temperatures. Hot water or alcohol-water mixtures are often suitable.
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Dissolution: Dissolve the crude 4-Amino-2-methylphenol in a minimum amount of the hot solvent to create a saturated solution.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the crystals, for instance, in a vacuum oven, to remove any residual solvent.
High-Performance Liquid Chromatography (HPLC) Analysis
Principle: HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.
Experimental Protocol:
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Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A mixture of acetonitrile (B52724) (or methanol) and water, often with a buffer like phosphoric acid or formic acid for mass spectrometry compatibility.[5][6]
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance.
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Procedure: A solution of the 4-Amino-2-methylphenol sample is injected into the HPLC system. The components are separated based on their affinity for the stationary phase and the mobile phase. The retention time and peak area are used for qualitative and quantitative analysis, respectively. A gradient elution may be necessary to separate the analyte from its impurities effectively.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry for the identification and quantification of volatile and semi-volatile compounds.
Experimental Protocol:
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Derivatization: Due to the polar nature of the amino and hydroxyl groups, derivatization is often required to increase the volatility of 4-Amino-2-methylphenol. Silylation is a common derivatization technique, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
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Instrumentation: A GC system coupled with a mass spectrometer.
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Column: A non-polar or medium-polarity capillary column is typically used.
-
Carrier Gas: Helium is a common carrier gas.
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Temperature Program: An oven temperature program is used to ensure the separation of the derivatized analyte from other components. This typically involves an initial hold at a lower temperature, followed by a ramp to a higher temperature.
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Injection: The derivatized sample is injected into the GC, where it is vaporized and carried through the column.
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Detection: The mass spectrometer detects the fragments of the derivatized compound, providing a unique mass spectrum that can be used for identification.
Role in Drug Development and Biological Activity
4-Amino-2-methylphenol and its derivatives are of considerable interest in drug discovery and development due to their diverse biological activities. While direct signaling pathways involving 4-Amino-2-methylphenol are not extensively documented, the broader class of aminophenol derivatives has shown a range of pharmacological effects.
Derivatives of aminophenols are known to possess analgesic, antipyretic, antimicrobial, and anticancer properties. For instance, Schiff bases synthesized from 4-aminophenol (B1666318) have demonstrated significant antimicrobial and antidiabetic activities.[7][8] These compounds can interact with biological targets such as enzymes and DNA.[7]
The general mechanism of action for some aminophenol derivatives involves their ability to act as enzyme inhibitors or to interact with cellular membranes. For example, certain derivatives have been studied as potential tyrosinase inhibitors, which is relevant for conditions related to melanin (B1238610) overproduction.[9] The antioxidant properties of the phenol group, combined with the reactivity of the amino group, make this scaffold a valuable starting point for the synthesis of new therapeutic agents.
Conclusion
4-Amino-2-methylphenol is a valuable and versatile chemical intermediate with a well-established synthetic route and diverse applications, particularly in the fine chemical and pharmaceutical industries. Its properties make it an ideal starting material for the synthesis of a wide range of compounds with interesting biological activities. The experimental protocols outlined in this guide provide a framework for its synthesis, purification, and analysis, which are essential for its effective use in research and development. Further exploration of the biological activities of its derivatives holds promise for the discovery of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-Amino-2-methylphenol CAS#: 2835-96-3 [m.chemicalbook.com]
- 3. 4-AMINO-2-METHYLPHENOL | CAS 2635-95-2 [matrix-fine-chemicals.com]
- 4. prepchem.com [prepchem.com]
- 5. 2-Amino-4-methylphenol | SIELC Technologies [sielc.com]
- 6. Separation of 2-Amino-4-methylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
